molecular formula C6H14ClNO2S B1447436 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride CAS No. 1803584-69-1

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride

Cat. No.: B1447436
CAS No.: 1803584-69-1
M. Wt: 199.7 g/mol
InChI Key: QPBFHUOWKINVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride is an organic compound with the molecular formula C6H14ClNO2S and a molecular weight of 199.7 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a methanesulfonylmethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of enzymatic activity, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(methylsulfonylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBFHUOWKINVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methanesulfonylmethyl)pyrrolidine hydrochloride
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3-(Methanesulfonylmethyl)pyrrolidine hydrochloride
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3-(Methanesulfonylmethyl)pyrrolidine hydrochloride
Reactant of Route 4
3-(Methanesulfonylmethyl)pyrrolidine hydrochloride
Reactant of Route 5
3-(Methanesulfonylmethyl)pyrrolidine hydrochloride
Reactant of Route 6
3-(Methanesulfonylmethyl)pyrrolidine hydrochloride

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